N-(4-chlorophenyl)pyridine-3-carboxamide
Overview
Description
N-(4-chlorophenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C12H9ClN2O.
Mechanism of Action
Target of Action
N-(4-chlorophenyl)pyridine-3-carboxamide is a pyridine-3-carboxamide analog . The primary target of this compound is the bacterial pathogen Ralstonia solanacearum , which causes bacterial wilt in tomatoes .
Mode of Action
The compound interacts with its target, Ralstonia solanacearum, and significantly enhances disease resistance in tomato plants infected with this pathogen . The structure-activity relationship analysis showed that the positions and types of substituents on the aromatic rings of the compound strongly influenced their biological activity .
Biochemical Pathways
It is known that the compound’s analogs are highly potent due to their amide linkage . More research is needed to fully understand the biochemical pathways involved.
Result of Action
The compound has been found to significantly enhance disease resistance in tomato plants infected with Ralstonia solanacearum . It promotes vegetative and reproductive growth of tomato plants, increasing seed germination and seedling vigor . In plants mechanically infected with bacteria, the compound substantially reduces the percentage of infection, pathogen quantity in young tissue, and disease progression .
Action Environment
It is known that the compound is effective against ralstonia solanacearum, a pathogen prevalent in agricultural environments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)pyridine-3-carboxamide typically involves the reaction of 4-chloroaniline with pyridine-3-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-chlorophenyl)pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-3-carbonyl chloride: A related compound with similar structural features but different reactivity and applications.
Pyridine-3-carboxamide analogs: These compounds share the pyridine-3-carboxamide core but have different substituents, leading to varied biological activities.
Uniqueness
N-(4-chlorophenyl)pyridine-3-carboxamide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine-3-carboxamide derivatives and contributes to its specific applications and reactivity .
Properties
IUPAC Name |
N-(4-chlorophenyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHINZWOAWHEUAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40877071 | |
Record name | 4'-Chloronicotinanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40877071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14621-03-5 | |
Record name | 3-Pyridinecarboxamide, N-(4-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014621035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC165624 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165624 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the coordination behavior of N-(4-chlorophenyl)pyridine-3-carboxamide with silver(I)?
A1: The research paper describes the crystal structure of a silver(I) complex containing this compound. In this complex, two molecules of this compound act as ligands, each coordinating to the silver(I) ion through a nitrogen atom from their pyridine rings []. This results in a nearly linear geometry around the silver ion [].
Q2: What intermolecular interactions stabilize the crystal structure of the silver(I) complex?
A2: The crystal structure of the complex is stabilized by a network of intermolecular interactions. These include hydrogen bonds between nitrogen-bound hydrogen atoms (N—H) and oxygen atoms (O), carbon-bound hydrogen atoms (C—H) and oxygen atoms (O), and carbon-bound hydrogen atoms (C—H) and chlorine atoms (Cl) []. Additionally, π–π stacking interactions between the pyridyl and benzene rings of neighboring molecules contribute to the stability of the crystal lattice [].
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